4-(Pyrazin-2-yl)oxazole
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Overview
Description
4-(Pyrazin-2-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyrazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the pyrazine ring is a six-membered ring containing two nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrazine with α-haloketones under basic conditions to form the oxazole ring. Another approach involves the use of β-hydroxy amides, which undergo cyclodehydration to form oxazolines, followed by oxidation to yield oxazoles .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of manganese dioxide as an oxidizing agent in a packed reactor is one such example .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrazin-2-yl)oxazole undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted oxazoles and pyrazines, which can be further functionalized for specific applications.
Scientific Research Applications
4-(Pyrazin-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in treating various diseases due to its biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-yl)oxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may act as a kinase inhibitor, blocking the activity of enzymes that promote cancer cell growth . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrazine: A six-membered ring with two nitrogen atoms.
Pyrrolopyrazine: A fused ring system containing both pyrrole and pyrazine rings.
Uniqueness: 4-(Pyrazin-2-yl)oxazole is unique due to the combination of oxazole and pyrazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse functionalization and enhances its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
4-pyrazin-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-9-6(3-8-1)7-4-11-5-10-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSJXFRMGKQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=COC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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